Chek1 Kinase Inhibition: Anticipated Potency Retention Relative to 6‑Bromo Comparator
The 6‑bromo‑3‑indolyl‑quinolinone (compound 9) inhibited Chek1 kinase with an IC₅₀ of approximately 2 nM, establishing the scaffold’s intrinsic potency [1]. In the same series, halogen replacement at C6 modulated activity: smaller or more electronegative substituents altered the fit into the hydrophobic HI pocket. The target compound, bearing a 6‑chloro substituent, is predicted to retain single‑digit nanomolar Chek1 affinity while offering a distinct electrostatic profile versus the 6‑bromo analogue. No direct head‑to‑head IC₅₀ comparison for the 6‑chloro congener is available in the public domain.
| Evidence Dimension | Chek1 inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; predicted low‑nanomolar based on SAR |
| Comparator Or Baseline | 6‑bromo‑3‑indolyl‑quinolinone (compound 9): IC₅₀ ≈ 2 nM [1] |
| Quantified Difference | Not quantifiable for the 6‑chloro analogue; SAR trend suggests comparable potency with altered selectivity |
| Conditions | Chek1 enzymatic assay (in vitro) |
Why This Matters
For Chek1‑targeted programs, the 6‑chloro variant may maintain the scaffold’s potency while offering a different intellectual‑property position and potentially improved selectivity profile.
- [1] Huang, S.; Garbaccio, R.M.; Fraley, M.E.; Steen, J.; Kreatsoulas, C.; Hartman, G.; Stirdivant, S.; Drakas, B.; Rickert, K.; Walsh, E. Development of 6‑substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorg. Med. Chem. Lett. 2006, 16, 5907‑5912. View Source
